molecular formula C18H20Br4 B14516686 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene CAS No. 62601-32-5

1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene

Cat. No.: B14516686
CAS No.: 62601-32-5
M. Wt: 556.0 g/mol
InChI Key: NBDFRDYHKMZTEF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene is a brominated derivative of naphthalene, characterized by the presence of four bromomethyl groups and four methyl groups attached to the naphthalene core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. One common method includes the reaction of 2,3,6,7-tetramethylnaphthalene with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to achieve selective bromination at the desired positions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform to facilitate the bromination process.

Chemical Reactions Analysis

1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene core .

Comparison with Similar Compounds

1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:

The unique arrangement of bromomethyl and methyl groups in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

62601-32-5

Molecular Formula

C18H20Br4

Molecular Weight

556.0 g/mol

IUPAC Name

1,4,5,8-tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene

InChI

InChI=1S/C18H20Br4/c1-9-10(2)14(6-20)18-16(8-22)12(4)11(3)15(7-21)17(18)13(9)5-19/h5-8H2,1-4H3

InChI Key

NBDFRDYHKMZTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C(C(=C(C2=C1CBr)CBr)C)C)CBr)CBr)C

Origin of Product

United States

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